molecular formula C29H32N2O3S B3504897 N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide

Cat. No.: B3504897
M. Wt: 488.6 g/mol
InChI Key: BJZWLNWGBBADOR-UHFFFAOYSA-N
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Description

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a phenylsulfanyl group, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the phenylsulfanyl group. The final step involves the acylation of the intermediate compound to form the acetamide.

    Indole Synthesis: The indole ring can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Phenylsulfanyl Introduction: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.

    Acylation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfanyl group, using nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced indole derivatives

    Substitution: Substituted phenylsulfanyl derivatives

Scientific Research Applications

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide involves its interaction with specific molecular targets within cells. The indole ring can interact with various enzymes and receptors, modulating their activity. The phenylsulfanyl group may enhance the compound’s binding affinity and specificity for its targets. The acetamide moiety can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide

Uniqueness

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide is unique due to the presence of the diethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets, potentially offering distinct advantages in specific applications.

Properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-2-(1-methyl-3-phenylsulfanylindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O3S/c1-4-33-26-16-15-21(19-27(26)34-5-2)17-18-30-28(32)20-25-29(35-22-11-7-6-8-12-22)23-13-9-10-14-24(23)31(25)3/h6-16,19H,4-5,17-18,20H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZWLNWGBBADOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CC2=C(C3=CC=CC=C3N2C)SC4=CC=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide
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N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide
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N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide
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N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide
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N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide
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N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide

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